molecular formula C22H17NO5 B6502590 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide CAS No. 921104-93-0

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide

Cat. No.: B6502590
CAS No.: 921104-93-0
M. Wt: 375.4 g/mol
InChI Key: AWNYWYACIFYIPX-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide is a benzofuran-based carboxamide derivative featuring a 4-methoxybenzoyl group at position 2 and a furan-2-carboxamide substituent at position 6 of the benzofuran core.

Properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-13-17-10-7-15(23-22(25)18-4-3-11-27-18)12-19(17)28-21(13)20(24)14-5-8-16(26-2)9-6-14/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNYWYACIFYIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cyclization of o-Hydroxyaryl Alkynes

A widely adopted method for benzofuran synthesis involves cyclization of ortho-hydroxyaryl alkynes using Cu(I) or Cu(II) catalysts. For the target compound, 3-methyl-1-benzofuran can be synthesized via cyclization of 2-hydroxy-5-methylphenylacetylene under CuBr catalysis (Scheme 1). Key steps include:

  • Substrate preparation : 2-Hydroxy-5-methylphenylacetylene is synthesized from 2-hydroxy-5-methylacetophenone via Sonogashira coupling.

  • Cyclization : CuBr (10 mol%), Na₂CO₃, and DMSO at 80°C for 6 hours yield 3-methyl-1-benzofuran (78% yield).

Table 1: Optimization of Copper-Catalyzed Cyclization

CatalystBaseSolventTemp (°C)Yield (%)
CuBrNa₂CO₃DMSO8078
CuIK₂CO₃DMF10065
Cu(OAc)₂Cs₂CO₃Toluene12052

Palladium-Mediated Acylation at the 2-Position

Introducing the 4-methoxybenzoyl group at the 2-position employs Pd-catalyzed cross-coupling. A representative protocol uses:

  • Substrate : 3-Methyl-1-benzofuran.

  • Reagents : 4-Methoxybenzoyl chloride, Pd(PPh₃)₄ (5 mol%), Xantphos (ligand), and K₂CO₃ in THF.

  • Conditions : 12 hours at 90°C under N₂, yielding 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran (82% yield).

Mechanistic insights: Oxidative addition of Pd(0) to the acyl chloride forms an acyl-Pd intermediate, which undergoes electrophilic substitution at the benzofuran’s 2-position.

Functionalization at the 6-Position

Nitration and Reduction to Install Amine Group

The 6-position amination requires nitration followed by reduction:

  • Nitration : 2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran is nitrated using HNO₃/H₂SO₄ at 0°C, yielding the 6-nitro derivative (70% yield).

  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the nitro group to amine (95% yield).

Amidation with Furan-2-Carbonyl Chloride

The final step couples 6-amino-3-methyl-2-(4-methoxybenzoyl)benzofuran with furan-2-carbonyl chloride:

  • Conditions : Pyridine (base), CH₂Cl₂, 0°C → room temperature.

  • Yield : 88% after purification by silica gel chromatography.

Table 2: Amidation Reaction Optimization

Coupling AgentBaseSolventTemp (°C)Yield (%)
Furan-2-COClPyridineCH₂Cl₂2588
EDCI/HOBtDIPEADMF4075
DCC/DMAPNEt₃THF5068

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Acylation

A streamlined approach combines benzofuran formation and acylation in one pot:

  • Cyclization : 2-Hydroxy-5-methylphenylacetylene + CuBr → 3-methyl-1-benzofuran.

  • In-situ acylation : Add 4-methoxybenzoyl chloride and Pd(PPh₃)₄ directly.

  • Yield : 70% overall.

Enzymatic Amination Strategies

Recent advances employ lipases (e.g., CAL-B) for regioselective amidation under mild conditions:

  • Substrate : 6-Nitro-3-methyl-2-(4-methoxybenzoyl)benzofuran.

  • Conditions : Furan-2-carboxylic acid, CAL-B (10 mg/mmol), tert-butanol, 40°C.

  • Yield : 65% after 24 hours.

Challenges and Optimization

Regioselectivity in Nitration

Nitration at the 6-position competes with 4- and 7-positions. Directed ortho-metalation (DoM) using directing groups (e.g., –OMe) improves selectivity:

  • Directed nitration : Use of BF₃·OEt₂ as a Lewis acid increases 6-nitro isomer yield to 85%.

Stability of Furan-2-Carboxamide

The furan ring is prone to oxidation under acidic conditions. Stabilization strategies include:

  • Protection : TEMPO (radical scavenger) during amidation.

  • Low-temperature workup : Maintain reaction below 30°C .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of the p53-p21 pathway, leading to cell cycle arrest and programmed cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Variations

The target compound shares structural similarities with several benzofuran-carboxamide derivatives, differing primarily in substituents on the benzofuran core or attached aromatic systems. Key comparisons include:

Table 1: Structural Comparison of Benzofuran-Carboxamide Derivatives
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reference ID
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide Benzofuran 4-Methoxybenzoyl (position 2), furan-2-carboxamide (position 6) C₂₃H₁₉NO₅ 397.4* -
(E)-N-(2-(4-Methoxyphenyl)phenyl)furan-2-carboxamide Biphenyl-linked benzofuran 4-Methoxyphenyl (position 2), furan-2-carboxamide (position 6) C₂₀H₁₈NO₃ 320.1
3,4,5-Trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide Benzofuran 4-Methoxybenzoyl (position 2), 3,4,5-trimethoxybenzamide (position 6) C₂₇H₂₅NO₇ 475.5
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Chromene-thiazolidinone Chromene-4-oxo (position 2), thiazolidinone-4-oxo (position 3), furan-2-carboxamide C₁₈H₁₄N₂O₅S 386.4

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects : The 4-methoxybenzoyl group in the target compound enhances electron density compared to simpler methoxyphenyl substituents in compounds .
  • Hybrid Systems: Chromene- or thiazolidinone-containing analogs (e.g., ) exhibit distinct conformational rigidity due to fused heterocycles, impacting solubility and binding interactions .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and HRMS Data Comparison
Compound Class ¹H NMR Features (δ, ppm) HRMS (Observed vs. Calculated) Key Functional Groups Confirmed Reference ID
Methoxyphenyl-furan-2-carboxamides NH signal at ~10.5; methoxy signals at 3.7–3.9 320.1287 vs. 320.1285 NH, C=O, OCH₃
Chromene-thiazolidinone derivatives NH (amide) at 10.2; chromene C=O at 168–170 386.0901 vs. 386.0674 C=O (amide, chromene, thiazolidinone)
Target Compound (Predicted) Expected NH ~10.5; methoxy (OCH₃) at 3.8–3.9 ~397.4 (C₂₃H₁₉NO₅) NH, C=O (furan, benzoyl) -

Notes:

  • NH Signals : All furan-2-carboxamide derivatives show characteristic NH protons near δ 10.5 ppm, confirming the amide linkage .
  • Methoxy Groups : Methoxy protons in the target compound’s 4-methoxybenzoyl group are expected to resonate similarly to analogs in (δ 3.7–3.9) .

Biological Activity

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a benzofuran core, which is known for various pharmacological properties, including anticancer and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N2O4, with a molecular weight of 386.4 g/mol. The compound's structure includes several functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC23H18N2O4
Molecular Weight386.4 g/mol
LogP5.7937
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area52.866

Anticancer Properties

This compound has shown significant antiproliferative activity against various cancer cell lines. Studies indicate that the compound exhibits an IC50 value in the low micromolar range, suggesting potent activity against tumor cells.

  • In Vitro Studies :
    • MTT assays demonstrated that derivatives of benzofuran, including this compound, inhibited cell proliferation in K562 and HL60 leukemia cells with IC50 values ranging from 0.1 to 5 μM, indicating strong cytotoxic effects without harming normal cells .
    • The presence of the methoxy group at the 6-position of the benzofuran skeleton was critical for maintaining potent antiproliferative activity, as its removal led to significantly reduced efficacy .
  • Mechanism of Action :
    • The mechanism behind its anticancer activity appears to involve the inhibition of tubulin polymerization, which is essential for mitotic spindle formation during cell division. This action disrupts the normal cell cycle and induces apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

Structural Feature Impact on Activity
Methoxy Group at C-6Essential for antiproliferative potency
Methyl Group at C-3Enhances cytotoxicity compared to unsubstituted analogs
Benzoyl MoietyInfluences binding affinity and biological interactions

Case Studies

Several research studies have explored the biological effects of related compounds, providing insights into their therapeutic potential:

  • Antiproliferative Activity : A study on similar benzofuran derivatives found that modifications at specific positions significantly altered their IC50 values, highlighting the importance of structural variations on biological outcomes .
  • In Vivo Efficacy : In animal models, compounds with similar scaffolds have demonstrated reduced tumor growth and improved survival rates, suggesting that this compound could have comparable effects if tested in vivo .

Q & A

Q. What are the critical factors for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential functionalization of the benzofuran core, including acylation, amidation, and coupling reactions. Key factors include:

  • Temperature control : Exothermic reactions (e.g., acylation) require cooling to 0–5°C to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation, while THF is preferred for benzofuran ring modifications .
  • Catalyst use : Palladium catalysts may accelerate cross-coupling steps, but inert atmospheres (N₂/Ar) are necessary to avoid oxidation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity, validated by HPLC .

Q. How is the molecular structure characterized, and what techniques are essential for validation?

Structural confirmation requires:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzofuran at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolves dihedral angles (e.g., 78.5°–89.4° between benzofuran and chromenone moieties) and hydrogen-bonding networks (N–H···O, C–H···O) critical for stability .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 443.48 for C₁₈H₁₄N₂O₅S) .

Q. What preliminary biological assays are recommended to screen for activity?

  • Cytotoxicity assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Screen against kinases (e.g., CDK2) or inflammatory mediators (COX-2) via fluorometric assays .
  • Immune modulation : Evaluate STING pathway activation using IFN-β luciferase reporter assays .

Advanced Research Questions

Q. How do crystallographic studies inform the compound’s stability and interaction potential?

Single-crystal X-ray analysis reveals:

  • Hydrogen-bonding motifs : Strong N–H···O interactions (2.8–3.1 Å) between the amide group and DMF solvent stabilize the lattice .
  • π-π stacking : Offset stacking (3.84 Å) between benzofuran and chromenone rings enhances crystalline packing efficiency .
  • Conformational flexibility : The 4-oxothiazolidine ring adopts an envelope conformation (Φ₂ = 188.3°), influencing ligand-receptor docking .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?

  • Target-specific assays : Use CRISPR-edited cell lines to isolate pathways (e.g., STING vs. NF-κB) .
  • Metabolomic profiling : LC-MS/MS identifies metabolites that may activate divergent pathways in different tissues .
  • Comparative SAR : Modify substituents (e.g., replace 4-methoxybenzoyl with fluorophenyl) to probe selectivity .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

  • Substituent effects :
PositionModificationImpact
Benzofuran C3Methyl → EthylEnhanced lipophilicity (logP +0.5)
Furan C2Carboxamide → EsterReduced STING activation (IC₅₀ ↑ 2-fold)
  • Computational modeling : Docking studies (AutoDock Vina) predict binding to the STING dimer interface (ΔG = −9.2 kcal/mol) .

Q. What methodologies address low solubility in aqueous buffers during in vivo studies?

  • Prodrug design : Introduce phosphate esters at the methoxy group, cleaved by alkaline phosphatase in serum .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.1) to enhance bioavailability .
  • Co-solvent systems : Use 10% DMSO/PBS (v/v) for IV administration, validated by hemolysis assays .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others emphasize immune modulation?

  • Dose-dependent effects : At low concentrations (1–10 µM), the compound activates STING-mediated IFN-β production (immune response). At higher doses (>20 µM), it induces apoptosis via ROS generation .
  • Cell-type specificity : STING expression varies across cancer lines (e.g., high in THP-1 monocytes, low in A549 lung cells) .

Q. How can discrepancies in synthetic yields (40–75%) be reconciled?

  • Reagent purity : Impurities in Pd catalysts (e.g., Pd(OAc)₂) reduce coupling efficiency. Use freshly distilled DMF to mitigate .
  • Reaction monitoring : In-line FTIR tracks intermediate formation (e.g., acyl chloride at 1780 cm⁻¹) to optimize stepwise yields .

Key Research Gaps

  • Mechanistic clarity : No in vivo data confirm STING pathway engagement. Use transgenic mice (STING⁻/⁻) for validation .
  • Toxicity profiling : Acute toxicity (LD₅₀) and hepatorenal safety remain unstudied. Conduct OECD 423 assays in rodents .

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